

Spectroscopic Analysis for Structural Confirmation of 2,3-Diphenylpyridine: A Comparative Guide

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Compound of Interest

Compound Name: 2,3-Diphenylpyridine

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The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure of a compound. This guide offers a comparative overview of the key spectroscopic methods used for the structural confirmation of **2,3-diphenylpyridine**, a heterocyclic aromatic compound.

Note on Data Availability: Publicly available, peer-reviewed spectroscopic data specifically for **2,3-diphenylpyridine** is limited. Therefore, this guide will utilize data for the closely related isomer, 2,6-diphenylpyridine, as a primary example for detailed analysis and comparison. This approach demonstrates the application of these spectroscopic techniques in distinguishing between isomers and confirming molecular structures. Data for other related compounds, such as 2-phenylpyridine and 2,3-diphenylquinoxaline, are also included for a broader comparative context.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,6-diphenylpyridine and related compounds.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 399.65 MHz

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|----------------------|------------------------|--------------|---------------------------------|---------------------------------|
| 2,6-Diphenylpyridine | 8.153 | d | 4H | H-2', H-6' of both phenyl rings |
| 7.797 | t | 1H | H-4 of pyridine ring | |
| 7.684 | d | 2H | H-3, H-5 of pyridine ring | |
| 7.496 | t | 4H | H-3', H-5' of both phenyl rings | |
| 7.431 | t | 2H | H-4' of both phenyl rings | |
| 2-Phenylpyridine | ~8.7 | d | 1H | H-6 of pyridine ring |
| ~7.7 | m | 3H | Phenyl and pyridine protons | |
| ~7.4 | m | 2H | Phenyl protons | |
| ~7.2 | m | 2H | Phenyl and pyridine protons | |

Data for 2,6-diphenylpyridine sourced from ChemicalBook.[1] Data for 2-phenylpyridine is estimated based on typical chemical shifts.

¹³C NMR Spectral Data

Solvent: CDCl₃

| Compound | Chemical Shift (δ) ppm |
|----------------------|---|
| 2,6-Diphenylpyridine | Data not readily available in searched sources. |
| Pyridine | 150.5, 136.3, 123.8 |

Detailed ^{13}C NMR data for 2,6-diphenylpyridine was not found in the provided search results. Data for pyridine is provided for basic comparison.

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| Compound | Molecular Weight (g/mol) | Major Fragment Ions (m/z) |
|-------------------------|----------------------------|--|
| 2,6-Diphenylpyridine | 231.29 | 231 (M+), 230, 202, 154, 127, 102, 77 |
| 2-Phenylpyridine | 155.19 | 155 (M+), 154, 128, 127, 102, 77 |
| 2,3-Diphenylquinoxaline | 282.34 | 282 (M+), 281, 204, 178, 151, 127, 102, 77 |

Data sourced from PubChem and NIST WebBook.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectral Data

Sample Preparation: KBr Pellet

| Compound | Key IR Absorptions (cm ⁻¹) | Functional Group |
|-------------------------|---|---|
| 2,6-Diphenylpyridine | ~3050, ~1580, ~1470, ~1440, ~750, ~690 | C-H (aromatic), C=C and C=N (ring stretching), C-H (out-of-plane bending) |
| 2-Phenylpyridine | ~3050, ~1590, ~1560, ~1470, ~1430, ~750, ~690 | C-H (aromatic), C=C and C=N (ring stretching), C-H (out-of-plane bending) |
| 2,3-Diphenylquinoxaline | ~3050, ~1590, ~1480, ~1440, ~760, ~690 | C-H (aromatic), C=C and C=N (ring stretching), C-H (out-of-plane bending) |

Characteristic absorption regions are based on data from PubChem and NIST WebBook.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
- Instrumentation: The data presented was acquired on a Varian CFT-20 or a 400 MHz spectrometer.[\[1\]](#)
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- Typical parameters include a pulse angle of 30-90 degrees and a relaxation delay of 1-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm).
 - Integrate the signals to determine the relative number of protons.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization:
 - Utilize Electron Ionization (EI) by bombarding the sample with a high-energy electron beam (typically 70 eV).^[5] This causes the molecule to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
 - The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[6]
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[6]
- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[7]
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]
- Spectral Acquisition:
 - Place the prepared sample (KBr pellet or salt plate with film) in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment (or the pure salt plate).
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.

Caption: Experimental workflow for the spectroscopic structural confirmation of **2,3-diphenylpyridine**.

Caption: Logical relationship of spectroscopic data in the process of structural verification.

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